An In-depth Technical Guide to the Core Chemical Properties of N-Ethyl-m-toluamide-15N,13C2
An In-depth Technical Guide to the Core Chemical Properties of N-Ethyl-m-toluamide-15N,13C2
Introduction
N,N-Diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents, a staple in public health for preventing vector-borne diseases.[1] Developed by the U.S. Army in 1946, its widespread use underscores the need for precise analytical methods to study its pharmacokinetics, metabolism, and environmental fate.[2] To this end, stable isotope-labeled internal standards are indispensable for achieving the highest accuracy and precision in quantitative analysis, particularly in mass spectrometry-based methods.[3] This guide provides an in-depth technical overview of the basic chemical properties of a specific isotopically labeled DEET analog, N-Ethyl-m-toluamide-15N,13C2. This standard, with its strategically placed heavy isotopes, serves as an ideal internal standard for researchers, scientists, and drug development professionals engaged in DEET-related studies.
The introduction of ¹⁵N and ¹³C isotopes into the N-Ethyl-m-toluamide structure provides a distinct mass shift without significantly altering its chemical and physical behavior. This key characteristic allows it to mimic the unlabeled analyte during sample preparation and chromatographic separation, while being clearly distinguishable by a mass spectrometer.[3] This guide will delve into the fundamental properties of this labeled compound, provide detailed analytical protocols for its characterization, and offer insights into the practical application of this essential analytical tool.
Physicochemical Properties
The fundamental chemical properties of N-Ethyl-m-toluamide-15N,13C2 are primarily governed by the parent molecule, N-Ethyl-m-toluamide. The isotopic substitution of one ¹⁴N atom with ¹⁵N and two ¹²C atoms with ¹³C results in a predictable increase in molecular weight. Other physicochemical properties such as boiling point, melting point, density, and solubility are expected to show negligible differences from the unlabeled compound.
| Property | N-Ethyl-m-toluamide (DEET) | N-Ethyl-m-toluamide-15N,13C2 (Predicted) | Source |
| Molecular Formula | C₁₂H₁₇NO | ¹³C₂C₁₀H₁₇¹⁵NO | [4] |
| Molecular Weight | 191.27 g/mol | 194.28 g/mol | [4] |
| Appearance | Colorless to slightly yellow, viscous liquid | Colorless to slightly yellow, viscous liquid | [2] |
| Boiling Point | ~285 °C (545 °F) at 760 mmHg | ~285 °C (545 °F) at 760 mmHg | [5] |
| Melting Point | < -25 °C (-13 °F) | < -25 °C (-13 °F) | [6] |
| Density | ~0.998 g/mL at 20 °C | ~0.998 g/mL at 20 °C | [5] |
| Solubility in Water | Sparingly soluble | Sparingly soluble | [5] |
| LogP | 2.02 | 2.02 | [2] |
Experimental Protocols for Characterization
The characterization of N-Ethyl-m-toluamide-15N,13C2 relies on standard analytical techniques employed for the parent compound. The primary methods for identity, purity, and quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the quantification and purity assessment of N-Ethyl-m-toluamide. A reversed-phase method is typically employed.
Rationale for Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like DEET.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a buffer like ammonium acetate can improve peak shape.[7]
-
UV Detection: DEET has a chromophore that allows for sensitive detection using a UV detector, typically around 220 nm.[7]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of N-Ethyl-m-toluamide-15N,13C2.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard of 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile and 0.03 M ammonium acetate (pH 4.5) in a 36:64 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The retention time of N-Ethyl-m-toluamide-15N,13C2 should be nearly identical to that of the unlabeled DEET standard.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of N-Ethyl-m-toluamide-15N,13C2.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for the identification and quantification of N-Ethyl-m-toluamide. It is particularly crucial for confirming the identity and isotopic enrichment of N-Ethyl-m-toluamide-15N,13C2.
Rationale for Experimental Choices:
-
GC Separation: GC provides excellent separation of volatile and semi-volatile compounds like DEET. A non-polar capillary column is suitable for this analysis.[9]
-
Mass Spectrometry Detection: MS provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This is where the isotopically labeled standard is distinguished from the unlabeled compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-Ethyl-m-toluamide-15N,13C2 in a suitable solvent such as methanol or ethyl acetate.
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[10]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the required sensitivity).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 250.
-
-
Data Analysis:
-
The retention time of the labeled compound will be very similar to the unlabeled compound.
-
The key differentiator will be the mass spectrum. The molecular ion ([M]⁺) for N-Ethyl-m-toluamide-15N,13C2 will appear at m/z 194, whereas for unlabeled DEET it is at m/z 191.
-
The fragmentation pattern will also show a corresponding mass shift for fragments containing the ¹⁵N or ¹³C atoms.
-
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of N-Ethyl-m-toluamide-15N,13C2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-Ethyl-m-toluamide. For the isotopically labeled analog, NMR can confirm the position of the ¹³C labels.
-
¹H NMR: The ¹H NMR spectrum of N-Ethyl-m-toluamide-15N,13C2 will be very similar to that of the unlabeled compound. The presence of ¹⁵N may result in a slight sharpening of the signals of adjacent protons due to the change in the nuclear spin quantum number. The ¹³C labeling in the ethyl groups will introduce ¹³C-¹H coupling, which will appear as satellite peaks around the main proton signals of the ethyl groups. Variable-temperature NMR studies have shown that at low temperatures, the two ethyl groups are non-equivalent due to restricted rotation around the amide bond, leading to more complex spectra.[11]
-
¹³C NMR: The ¹³C NMR spectrum will clearly show enhanced signals for the two labeled carbon atoms in the ethyl groups, confirming the isotopic enrichment and location. The signal for the carbon atom attached to the ¹⁵N will exhibit a ¹J(¹⁵N-¹³C) coupling.
Safety and Handling
N-Ethyl-m-toluamide is generally considered safe for topical use but can be harmful if swallowed and causes skin and serious eye irritation.[12][13] Standard laboratory safety precautions should be followed when handling N-Ethyl-m-toluamide-15N,13C2.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
Conclusion
N-Ethyl-m-toluamide-15N,13C2 is a critical analytical tool for researchers studying the efficacy, metabolism, and environmental impact of DEET. Its chemical and physical properties closely mirror those of the native compound, while its distinct mass allows for precise and accurate quantification in complex matrices. The analytical protocols detailed in this guide provide a robust framework for the characterization and utilization of this valuable internal standard, ensuring the integrity and reliability of experimental data.
References
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